molecular formula C12H12ClN3OS B14945159 [4-Amino-2-(ethylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone

[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone

Cat. No.: B14945159
M. Wt: 281.76 g/mol
InChI Key: FMWOBSRFNVLETF-UHFFFAOYSA-N
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Description

4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone is a heterocyclic compound that features a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-amino-2-(ethylamino)-1,3-thiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The thiazole ring is a common motif in many pharmacologically active compounds .

Industry

In the industrial sector, this compound is used in the production of dyes, biocides, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and ethylamino groups on the thiazole ring enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C12H12ClN3OS/c1-2-15-12-16-11(14)10(18-12)9(17)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3,(H,15,16)

InChI Key

FMWOBSRFNVLETF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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